

5-Nitro-1H-indazole-3-carbonitrile molecular weight and formula

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Compound of Interest

Compound Name: 5-Nitro-1H-indazole-3-carbonitrile

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In-depth Technical Guide: 5-Nitro-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Nitro-1H-indazole-3-carbonitrile**, a potent Rho kinase (ROCK) inhibitor. The document details its chemical and physical properties, provides a putative synthesis protocol, and outlines experimental procedures for evaluating its biological activity. A key focus is placed on its role in the ROCK signaling pathway, a critical regulator of cellular contractility and motility, making this compound a person of interest for research in cardiovascular diseases, particularly hypertension.

Compound Profile

5-Nitro-1H-indazole-3-carbonitrile is a heterocyclic organic compound with significant potential in pharmacological research. Its core structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring, substituted with a nitro group and a nitrile group.

Chemical Structure and Properties

The fundamental chemical and physical properties of **5-Nitro-1H-indazole-3-carbonitrile** are summarized in the table below.



Property	Value	Reference
Molecular Formula	C8H4N4O2	[1]
Molecular Weight	188.146 g/mol	[1]
IUPAC Name	5-Nitro-1H-indazole-3- carbonitrile	
CAS Number	90348-29-1	_
Appearance	White to cream or yellow to brown crystals/powder	[2]
Melting Point	206.5-212.5 °C (for 5-Nitro-1H-indazole)	[2][3][4]
Solubility	Data not readily available. Likely soluble in organic solvents like DMSO and DMF.	
Purity	≥95.0%	[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **5-Nitro-1H-indazole-3-carbonitrile**. While specific spectra for this exact compound are not readily available in the public domain, the following are expected characteristic peaks based on the analysis of its structural analogue, 5-nitro-1H-indazole, and general principles of spectroscopy.



Spectroscopy	Expected Peaks
¹H NMR (DMSO-d₅)	Signals corresponding to the aromatic protons on the indazole ring system. The presence of the electron-withdrawing nitro and nitrile groups will influence the chemical shifts. For 5-nitro-1H-indazole, characteristic peaks are observed at δ 13.7 (br s, 1H), 8.84 (s, 1H), 8.41 (s, 1H), 8.19 (d, J = 9.0 Hz, 1H), 7.74 (d, J = 9.0 Hz, 1H).[5]
¹³ C NMR (DMSO-d ₆)	Resonances for the carbon atoms of the indazole ring, the nitrile carbon, and the carbons attached to the nitro group. For 5-nitro-1H-indazole, peaks are seen at δ 142.3, 142.0, 137.2, 122.5, 21.3, 119.3, 111.5.[5]
IR (KBr)	Characteristic stretching frequencies for the N-H bond (around 3300-3500 cm ⁻¹), C≡N (nitrile) stretch (around 2220-2260 cm ⁻¹), C=C of the aromatic ring (around 1450-1600 cm ⁻¹), and the symmetric and asymmetric stretching of the N-O bond of the nitro group (around 1500-1570 cm ⁻¹ and 1300-1370 cm ⁻¹ , respectively).[7][8]
Mass Spectrometry	The molecular ion peak (M+) is expected at m/z 188. Fragmentation patterns would likely involve the loss of the nitro group (NO ₂) and the nitrile group (CN).[9][10]

Synthesis Protocol

While a specific, detailed protocol for the synthesis of **5-Nitro-1H-indazole-3-carbonitrile** is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of indazoles. The following is a putative protocol starting from 2-Amino-5-nitrobenzonitrile.

Putative Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

Foundational & Exploratory





This proposed synthesis involves a diazotization reaction of 2-Amino-5-nitrobenzonitrile followed by an intramolecular cyclization.

Materials:

- 2-Amino-5-nitrobenzonitrile[11]
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl) or Acetic Acid[12]
- Suitable solvent (e.g., water, ethanol)
- Ice bath
- Standard laboratory glassware and purification equipment (e.g., filtration apparatus, rotary evaporator, chromatography columns)

Procedure:

- Diazotization: Dissolve 2-Amino-5-nitrobenzonitrile in a suitable acidic solution (e.g., aqueous HCl or acetic acid) and cool the mixture to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C. The addition of sodium nitrite will generate nitrous acid in situ, which will react with the primary amine to form a diazonium salt.
- Cyclization: After the addition of sodium nitrite is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete diazotization. The reaction mixture is then typically allowed to warm to room temperature or gently heated to promote intramolecular cyclization, leading to the formation of the indazole ring.
- Work-up and Purification: The crude product is then isolated by filtration or extraction.
 Purification can be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.

Logical Relationship of Synthesis Steps





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Caption: Putative synthesis workflow for **5-Nitro-1H-indazole-3-carbonitrile**.

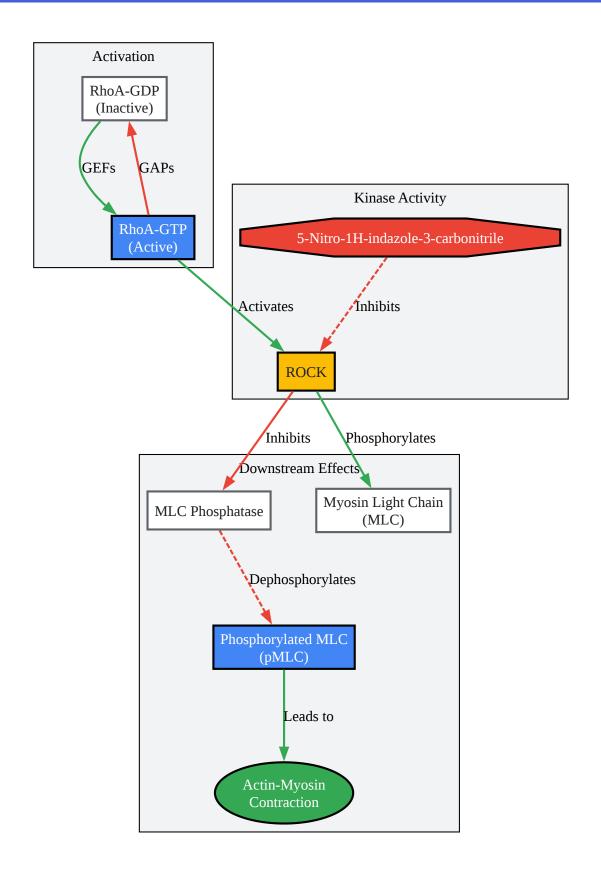
Biological Activity and Mechanism of Action

5-Nitro-1H-indazole-3-carbonitrile has been identified as a Rho kinase (ROCK) inhibitor. ROCKs are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a pivotal role in regulating the actin cytoskeleton, thereby influencing a wide range of cellular processes including contraction, adhesion, migration, and proliferation.

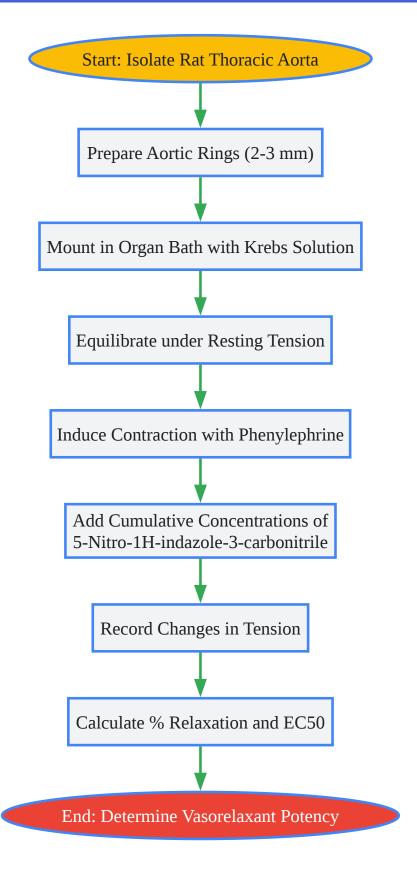
The ROCK Signaling Pathway

The ROCK signaling pathway is initiated by the activation of RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream targets, leading to an increase in actin-myosin contractility. One of the primary mechanisms involves the phosphorylation and inactivation of myosin light chain (MLC) phosphatase, which leads to an increase in the phosphorylation of MLC and subsequent smooth muscle contraction.









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